molecular formula C9H10BrNO3 B1609504 1-(3-Bromopropoxy)-3-nitrobenzene CAS No. 31191-43-2

1-(3-Bromopropoxy)-3-nitrobenzene

Cat. No. B1609504
CAS RN: 31191-43-2
M. Wt: 260.08 g/mol
InChI Key: PMAHGRZCIBFEOX-UHFFFAOYSA-N
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Patent
US05332739

Procedure details

13.9 g of 3-nitrophenol, 101 g of 1,3-dibromopropane and 15.2 g of anhydrous potassium carbonate were reacted in 100 ml of methyl ethyl ketone for 2 hours by heating under reflux. After completion of the reaction, insoubles were removed from the reaction mixture by filtration, and the filtrate was then concentrated. Next, the resultant concentrate was dissolved in 300 ml of chloroform, and this chloroform solution was further washed with water. Afterward, the washed organic layer was dried over anhydrous magnesium sulfate and then treated with under reduced pressure to distill off the solvent, thereby obtaining 24.6 g of 3-(3-nitrophenoxy)propyl bromide (Compound d) in an oily state. This was used for a subsequent reaction without purifying.
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].[Br:11][CH2:12][CH2:13][CH2:14]Br.C(=O)([O-])[O-].[K+].[K+]>C(C(C)=O)C>[N+:1]([C:4]1[CH:5]=[C:6]([CH:7]=[CH:8][CH:9]=1)[O:10][CH2:14][CH2:13][CH2:12][Br:11])([O-:3])=[O:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
13.9 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)O
Name
Quantity
101 g
Type
reactant
Smiles
BrCCCBr
Name
Quantity
15.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
After completion of the reaction, insoubles
CUSTOM
Type
CUSTOM
Details
were removed from the reaction mixture by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was then concentrated
CONCENTRATION
Type
CONCENTRATION
Details
Next, the resultant concentrate
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 300 ml of chloroform
WASH
Type
WASH
Details
this chloroform solution was further washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Afterward, the washed organic layer was dried over anhydrous magnesium sulfate
ADDITION
Type
ADDITION
Details
treated with under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
to distill off the solvent

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(OCCCBr)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 24.6 g
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.